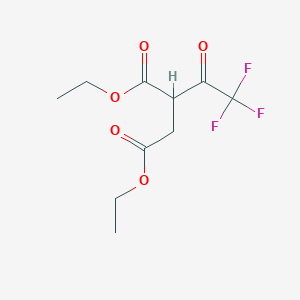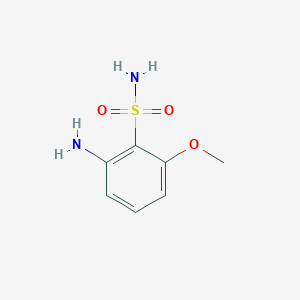
3-Phenyl-2-propyn-1-amin-Hydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-propyn-1-amine hydrochloride has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 3-Phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.
Mode of Action
3-Phenyl-2-propyn-1-amine hydrochloride acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it interferes with the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.
Action Environment
The action, efficacy, and stability of 3-Phenyl-2-propyn-1-amine hydrochloride can be influenced by various environmental factors. For instance, the compound has been used in the creation of 2D perovskites for perovskite solar cells, demonstrating efficient and stable performance . Moreover, these solar cells showed a self-healing capability when placed in an inert atmosphere . .
Biochemische Analyse
Biochemical Properties
3-Phenyl-2-propyn-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of dopamine beta-hydroxylase . This enzyme is responsible for the conversion of dopamine to norepinephrine, a key neurotransmitter in the nervous system. By inhibiting this enzyme, 3-Phenyl-2-propyn-1-amine hydrochloride can modulate the levels of dopamine and norepinephrine, impacting various physiological processes. The compound interacts with the active site of dopamine beta-hydroxylase, preventing the enzyme from catalyzing the conversion of dopamine .
Cellular Effects
The effects of 3-Phenyl-2-propyn-1-amine hydrochloride on cells are profound. It influences cell function by altering neurotransmitter levels, which can affect cell signaling pathways, gene expression, and cellular metabolism . In particular, the inhibition of dopamine beta-hydroxylase leads to increased dopamine levels and decreased norepinephrine levels, which can impact neuronal communication and other cellular processes. This modulation of neurotransmitter levels can have various effects on different cell types, including neurons and other cells in the nervous system .
Molecular Mechanism
At the molecular level, 3-Phenyl-2-propyn-1-amine hydrochloride exerts its effects by binding to the active site of dopamine beta-hydroxylase . This binding prevents the enzyme from converting dopamine to norepinephrine, leading to altered levels of these neurotransmitters. The inhibition of dopamine beta-hydroxylase by 3-Phenyl-2-propyn-1-amine hydrochloride is a key mechanism through which this compound influences biochemical and physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-2-propyn-1-amine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-Phenyl-2-propyn-1-amine hydrochloride is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of dopamine beta-hydroxylase, resulting in long-term changes in neurotransmitter levels and cellular function .
Dosage Effects in Animal Models
The effects of 3-Phenyl-2-propyn-1-amine hydrochloride in animal models vary with different dosages. At low doses, the compound effectively inhibits dopamine beta-hydroxylase without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruptions in neurotransmitter balance and potential neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve significant inhibition of dopamine beta-hydroxylase .
Metabolic Pathways
3-Phenyl-2-propyn-1-amine hydrochloride is involved in metabolic pathways related to neurotransmitter synthesis and degradation . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting dopamine beta-hydroxylase, 3-Phenyl-2-propyn-1-amine hydrochloride affects the balance of dopamine and norepinephrine, which are critical components of these metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Phenyl-2-propyn-1-amine hydrochloride is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of 3-Phenyl-2-propyn-1-amine hydrochloride, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Phenyl-2-propyn-1-amine hydrochloride is an important aspect of its activity . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s function, as it may interact with different biomolecules depending on its subcellular distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride can be achieved through various methods. One common approach involves the reaction of phenylacetylene with propargylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 3-Phenyl-2-propyn-1-amine hydrochloride may involve large-scale reactions using similar synthetic routes. The process typically includes purification steps such as recrystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2-propyn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropargylamine oxides, while reduction can produce different amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropylamine: This compound is structurally similar but lacks the propynyl group.
Phenylacetylene: Another related compound, but it does not contain the amine group.
Propargylamine: Similar in structure but without the phenyl group.
Uniqueness
3-Phenyl-2-propyn-1-amine hydrochloride is unique due to its combined structural features of a phenyl group, a propynyl group, and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Eigenschaften
IUPAC Name |
3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMJZCFMAEDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474700 | |
| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30011-36-0 | |
| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)



![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)








